

Technical Support Center: Fmoc-L-Cys(SIT)-OH Cleavage

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Compound of Interest

Compound Name: Fmoc-L-Cys(SIT)-OH

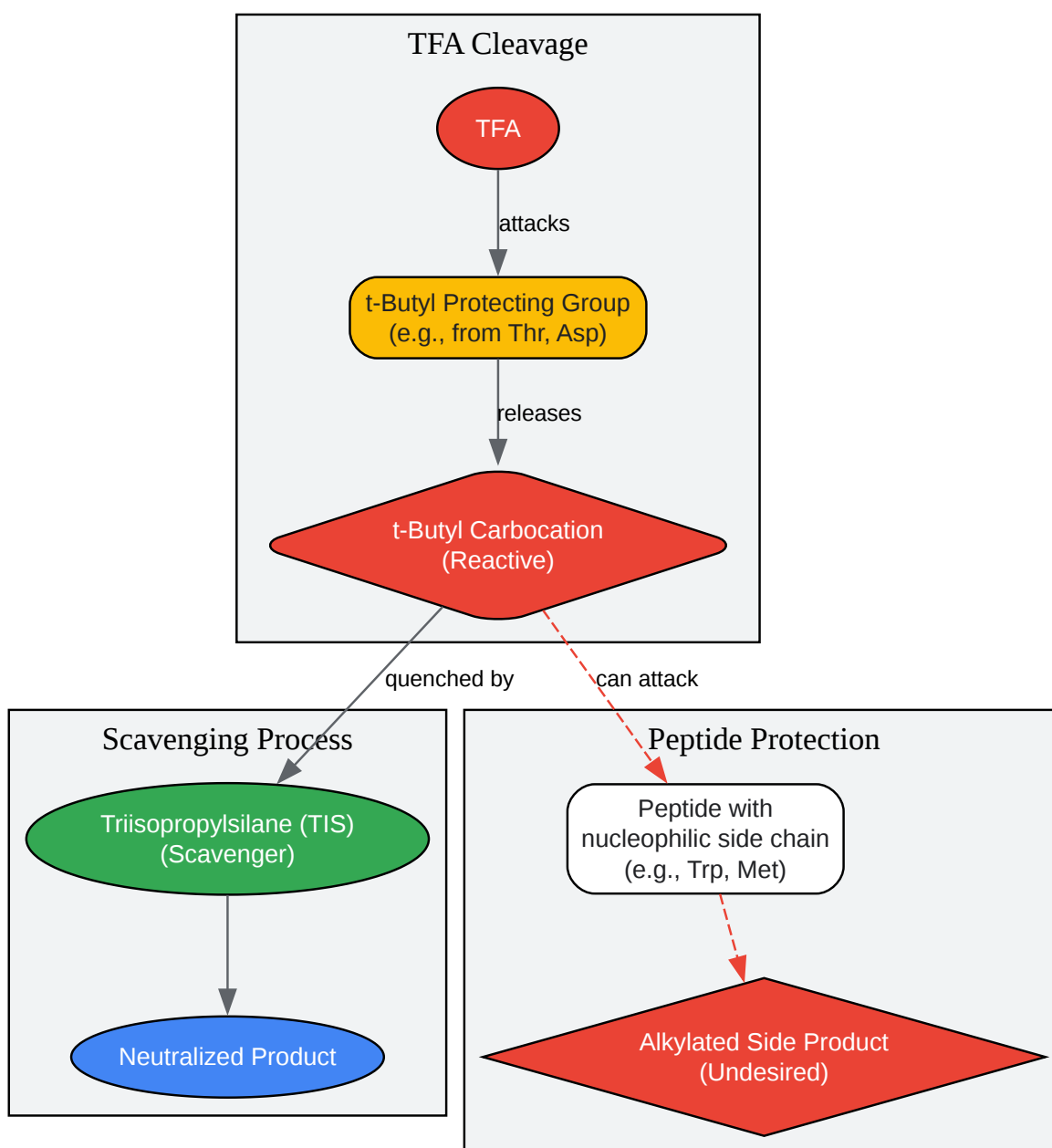
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Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the cleavage of peptides containing **Fmoc-L-Cys(SIT)-OH**.

Understanding the Two-Stage Cleavage Process for Cys(SIT)

The deprotection of peptides containing Cys(SIT) is a two-stage process. First, the peptide is cleaved from the solid-phase resin and all other acid-labile side-chain protecting groups are removed using a trifluoroacetic acid (TFA)-based cocktail. The sec-isoamyl mercaptan (SIT) protecting group on the cysteine residue is stable under these acidic conditions.^[1] In the second stage, the SIT group is specifically removed from the cysteine thiol using a reducing agent. This orthogonal strategy allows for greater control over disulfide bond formation and can minimize certain side reactions.



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References

- 1. pubs.acs.org [pubs.acs.org]
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